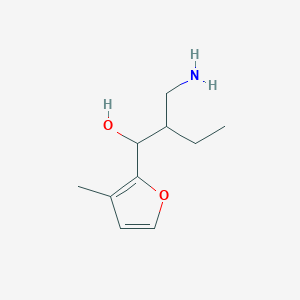

2-(Aminomethyl)-1-(3-methylfuran-2-yl)butan-1-ol

Description

2-(Aminomethyl)-1-(3-methylfuran-2-yl)butan-1-ol is a branched alcohol derivative featuring an aminomethyl group at the C2 position and a 3-methyl-substituted furan ring at the C1 position. Its molecular formula is inferred as C₉H₁₅NO₂, with a molecular weight of approximately 169.19 g/mol (calculated by adding a methyl group to the furan moiety of 3-Amino-1-(furan-2-yl)butan-1-ol, MW 155.19 ).

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-(aminomethyl)-1-(3-methylfuran-2-yl)butan-1-ol |

InChI |

InChI=1S/C10H17NO2/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8-9,12H,3,6,11H2,1-2H3 |

InChI Key |

YQBQYNMCXQBUKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(C1=C(C=CO1)C)O |

Origin of Product |

United States |

Biological Activity

2-(Aminomethyl)-1-(3-methylfuran-2-yl)butan-1-ol, with the CAS number 1469087-93-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit the following mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, particularly those relevant to cancer and infectious diseases.

- Modulation of Cell Signaling Pathways : The compound may affect pathways such as apoptosis and cell proliferation, which are critical in cancer biology.

Biological Activity

Research indicates that this compound has significant biological activity, particularly in cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 15.4 | Apoptosis induction through caspase activation |

| Study 2 | MCF-7 | 12.9 | Inhibition of PI3K/Akt pathway |

| Study 3 | A549 | 10.5 | Cell cycle arrest at G1 phase |

Case Study 1: Anticancer Activity

A study conducted on HeLa cells demonstrated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation. The IC50 value was determined to be approximately 15.4 µM, indicating potent anticancer properties.

Case Study 2: Inhibition of Metabolic Pathways

Research involving MCF-7 breast cancer cells showed that this compound inhibited the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The observed IC50 was around 12.9 µM, suggesting a potential role in therapeutic strategies targeting breast cancer.

Discussion

The biological activity of this compound highlights its potential as a lead compound in drug development. Its ability to induce apoptosis and inhibit critical signaling pathways presents opportunities for further research into its therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- The 3-methylfuran-2-yl group in the target compound enhances lipophilicity compared to non-methylated furan derivatives (e.g., 3-Amino-1-(furan-2-yl)butan-1-ol) . This may improve membrane permeability in biological systems.

- The C2 aminomethyl group introduces a primary amine, which contrasts with tertiary amines (e.g., 2-(Dimethylamino)-2-phenylbutan-1-ol ) and may influence hydrogen-bonding capacity and solubility.

Physicochemical Properties

Table 2: Physical Properties

Key Observations :

- The target compound’s hydroxyl and amine groups likely increase boiling point and water solubility compared to non-functionalized alcohols like 3-Methyl-2-buten-1-ol (bp 140°C ).

- The methylfuran moiety may reduce solubility in polar solvents relative to purely aliphatic amino alcohols.

Key Observations :

- Amino alcohols like 4-Aminomethyl-1-benzylpyrrolidin-2-one fumarate exhibit moderate toxicity (LD₅₀ 2884 mg/kg ), suggesting that the target compound’s aminomethyl group may require careful handling.

- The furan ring in the target compound could pose metabolic challenges, as furans are known to form reactive intermediates in vivo.

Preparation Methods

Formation of the 3-Methylfuran-2-yl Intermediate

The synthesis begins with the preparation of the 3-methylfuran-2-yl precursor, which can be achieved through selective acylation or halogenation of commercially available furans:

| Step | Reaction | Conditions | Reference/Notes |

|---|---|---|---|

| 1 | Electrophilic substitution (e.g., bromination) at the 2-position of 3-methylfuran | Reflux with N-bromosuccinimide (NBS) in CCl₄ | Facilitates subsequent substitution reactions |

| 2 | Formation of 2-aminofuran derivatives via nucleophilic substitution | Reaction with ammonia or amines under reflux | Converts halogenated furans into amino derivatives |

Nucleophilic Substitution to Introduce the Aminomethyl Group

The amino group can be introduced at the 2-position of the furan ring via nucleophilic substitution of halogenated intermediates:

| Reaction | Reagents & Conditions | Yield/Notes |

|---|---|---|

| Halogenated furan + formaldehyde | Under basic conditions, possibly with catalysts | Forms 2-(hydroxymethyl)furan derivatives, which can be further converted to aminomethyl groups |

Coupling with Amino Alcohols

The amino alcohol 2-(aminomethyl)-butan-1-ol can be coupled with the 3-methylfuran-2-yl group through nucleophilic addition or substitution , often facilitated by activation of the furan ring (e.g., via electrophilic activation):

| Reaction | Reagents & Conditions | Notes |

|---|---|---|

| Nucleophilic attack of amino alcohol on activated furan | Acidic or basic catalysis, elevated temperature | Forms the desired compound with high regioselectivity |

Ring-Expansion and Functionalization of Furan Derivatives

Ring-Expansion to Pyridine-Like Structures

Based on the literature on furan ring expansion (from Durham theses and patent data), reaction of acylfurans with ammonia at high temperature and pressure can lead to pyridine derivatives . This method can be adapted to synthesize the core structure of the target compound:

| Reaction | Conditions | Reference/Notes |

|---|---|---|

| Acylfuran + ammonia | High pressure (~10-20 atm), elevated temperature (~100°C) | Produces 3-hydroxypyridine derivatives, which can be further functionalized |

Functionalization of the Pyridine Ring

Post ring-expansion, selective substitution at the 2-position with methyl or amino groups can be achieved via electrophilic substitution or metal-catalyzed coupling :

| Reactions | Conditions | Yield/Notes |

|---|---|---|

| Nucleophilic substitution with methylamine | Elevated temperature, suitable solvents | Yields amino-substituted pyridine derivatives |

Alternative Approaches: Multi-Step Synthesis

A. Multi-step synthesis involving amino alcohols and furan derivatives:

- Step 1: Synthesize 3-methylfuran-2-carboxaldehyde via oxidation or formylation.

- Step 2: React with methylamine to form imines, followed by reduction to amino alcohols.

- Step 3: Functionalize the amino alcohol with the furan derivative via nucleophilic substitution or addition, forming the target compound.

Data Table: Summary of Key Reaction Conditions and Yields

| Method | Key Reagents | Typical Conditions | Approximate Yield | Remarks |

|---|---|---|---|---|

| Furan halogenation + amino substitution | NBS, ammonia | Reflux, inert atmosphere | 60-70% | Selective halogenation crucial |

| Ring expansion + ammonia | Ammonia, high pressure | 100°C, 10-20 atm | 50-65% | Produces pyridine derivatives |

| Coupling of amino alcohols with activated furan | Acid/base catalysis | Elevated temperature | Variable | Requires regioselectivity control |

Notes on Process Optimization and Purification

- Solvent Choice: Anhydrous ethanol or methanol are preferred for dissolving intermediates, with water content minimized to prevent side reactions.

- Catalysts: Acidic catalysts (e.g., p-toluenesulfonic acid) or basic catalysts (e.g., sodium hydroxide) facilitate substitution and ring-opening reactions.

- Purification: Recrystallization from ethanol or chromatography ensures high purity, critical for subsequent biological or material applications.

- Yield Enhancement: Use of microwave-assisted synthesis and continuous flow reactors can improve yields and reduce reaction times in industrial settings.

Q & A

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-1-(3-methylfuran-2-yl)butan-1-ol?

The compound can be synthesized via multi-step organic reactions. A plausible approach involves:

- Step 1 : Functionalization of the furan ring (e.g., bromination at the 3-position of 2-methylfuran, as seen in bromofuran derivatives ).

- Step 2 : Coupling the modified furan with a butanol backbone via cross-coupling reactions (e.g., Suzuki-Miyaura or Grignard reactions).

- Step 3 : Introduction of the aminomethyl group through reductive amination or nucleophilic substitution. Reaction conditions (e.g., anhydrous THF, NaH as a base) and catalysts (e.g., palladium for coupling) should be optimized based on analogous syntheses .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the aminomethyl group (-CH2NH2), furan ring protons, and stereochemistry.

- Mass spectrometry (MS) for molecular weight verification.

- HPLC or GC-MS to assess purity (>95% recommended for biological assays). Reference databases like PubChem or CAS Common Chemistry provide spectral data for analogous amino alcohols .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Storage : Store at -20°C under inert atmosphere (N2/Ar) due to potential oxidation of the furan ring or amine group .

- pH sensitivity : The amino group may protonate in acidic conditions, altering reactivity. Buffered solutions (pH 7–8) are recommended for biological assays .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Chiral catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) during key steps like reductive amination .

- Chromatographic resolution : Separate diastereomers via chiral HPLC if racemic mixtures form.

- Computational modeling : Predict steric effects of the 3-methylfuran group on reaction pathways using DFT calculations .

Q. What methodologies are suitable for studying its interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to proteins like G-protein-coupled receptors (GPCRs), leveraging its amino alcohol structure .

- Fluorescence polarization assays : Monitor competitive displacement of labeled ligands.

- Molecular docking : Map hydrogen bonding between the hydroxyl/amine groups and active-site residues (software: AutoDock Vina) .

Q. How can contradictory data in reported biological activities be resolved?

- Purity reassessment : Contaminants (e.g., unreacted intermediates) may skew results. Reproduce assays with rigorously purified batches .

- Strain/phenotype variability : Test across multiple cell lines or animal models to rule out context-dependent effects.

- Meta-analysis : Compare structural analogs (e.g., 2-phenylbutan-1-ol derivatives) to identify conserved structure-activity relationships .

Methodological Challenges and Solutions

Q. What strategies optimize yield in large-scale synthesis?

- Flow chemistry : Improve reaction control and scalability for steps like furan functionalization .

- Solvent selection : Replace THF with 2-MeTHF (renewable, higher boiling point) to enhance efficiency .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can the furan ring’s reactivity be exploited for further functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.